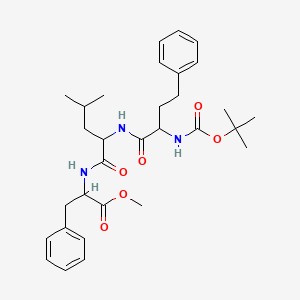

Boc-DL-hPhe-DL-Leu-DL-Phe-OMe

Description

Structure

2D Structure

Properties

Molecular Formula |

C31H43N3O6 |

|---|---|

Molecular Weight |

553.7 g/mol |

IUPAC Name |

methyl 2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C31H43N3O6/c1-21(2)19-25(28(36)33-26(29(37)39-6)20-23-15-11-8-12-16-23)32-27(35)24(34-30(38)40-31(3,4)5)18-17-22-13-9-7-10-14-22/h7-16,21,24-26H,17-20H2,1-6H3,(H,32,35)(H,33,36)(H,34,38) |

InChI Key |

JFGARGKDQGQVNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Boc Dl Hphe Dl Leu Dl Phe Ome

Strategies for Tripeptide Chain Elongation

The construction of the peptide backbone of Boc-DL-hPhe-DL-Leu-DL-Phe-OMe relies on the sequential addition of amino acid residues. Two primary strategies are commonly employed for this purpose: solution-phase peptide synthesis and fragment condensation.

Solution-phase synthesis is a classical and versatile method for creating peptides. sigmaaldrich.com In this approach, the protected amino acids are coupled sequentially in a suitable organic solvent. The synthesis of this compound would typically start from the C-terminal amino acid, DL-phenylalanine methyl ester (DL-Phe-OMe). chemimpex.comcymitquimica.com The N-terminus of this amino acid is then coupled with the carboxyl group of the next amino acid in the sequence, Boc-DL-leucine (Boc-DL-Leu). ontosight.ai After the formation of the dipeptide, the N-terminal Boc protecting group is removed, and the final amino acid, Boc-DL-homophenylalanine (Boc-DL-hPhe), is coupled to the chain. guidechem.com This stepwise process allows for purification of the intermediate dipeptide, ensuring the high purity of the final tripeptide product. masterorganicchemistry.com

A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can lead to a highly pure final product. masterorganicchemistry.com However, the process can be time-consuming, especially for longer peptide chains.

An alternative to the stepwise elongation is the fragment condensation approach. nih.govnih.gov This strategy involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide. For the synthesis of this compound, one could envision synthesizing the dipeptide fragment Boc-DL-hPhe-DL-Leu-OH and then coupling it with DL-Phe-OMe. This method can be more efficient for the synthesis of larger peptides as it reduces the number of individual coupling and deprotection steps. capes.gov.brsigmaaldrich.com However, a significant challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the peptide fragment during the coupling reaction. uni-kiel.de Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction. nih.gov

The formation of the amide bond between amino acids is the cornerstone of peptide synthesis. This reaction is facilitated by coupling reagents that activate the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of the next.

Carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling reagents in peptide synthesis. creative-peptides.compeptide.combachem.com DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, the use of DCC alone can lead to significant racemization and the formation of an insoluble byproduct, dicyclohexylurea. uni-kiel.decreative-peptides.com

To suppress racemization and improve reaction efficiency, DCC is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). uni-kiel.depeptide.combachem.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts smoothly with the amine component. peptide.com

Uronium/aminium salt-based reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), offer an alternative with higher reactivity and efficiency, especially for sterically hindered couplings. creative-peptides.compeptide.com HBTU, often used with HOBt, promotes rapid peptide bond formation with minimal racemization. peptide.comthaiscience.info

Table 1: Common Peptide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Function | Key Characteristics |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling Reagent | Effective but can cause racemization; byproduct is poorly soluble. uni-kiel.decreative-peptides.com |

| HOBt | 1-Hydroxybenzotriazole | Additive | Suppresses racemization and improves coupling efficiency when used with carbodiimides. uni-kiel.depeptide.combachem.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling Reagent | Highly efficient, rapid reactions, and low racemization, especially with HOBt. creative-peptides.compeptide.com |

In recent years, hypervalent iodine(III) compounds have emerged as effective and environmentally friendly reagents for peptide coupling. nih.govresearchgate.netbeilstein-journals.org Reagents like 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) have been shown to mediate the formation of peptide bonds, including those involving sterically hindered amino acids. nih.govfrontiersin.org These reactions are often performed in the presence of a phosphine, such as tris(4-methoxyphenyl)phosphine. nih.govfrontiersin.org A significant advantage of some hypervalent iodine reagents is their potential for regeneration and recycling, making the process more atom-economical. beilstein-journals.org This approach offers a greener alternative to traditional coupling methods. thieme-connect.com

To ensure the specific formation of the desired peptide sequence and prevent unwanted side reactions, the reactive amino and carboxyl groups of the amino acids must be temporarily blocked using protecting groups. peptide.com

The N-terminus of the growing peptide chain is protected by the tert-butoxycarbonyl (Boc) group. peptide.comcreative-peptides.com The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). wikipedia.orgorganic-chemistry.org It is stable under the basic and nucleophilic conditions used during peptide coupling but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.comwikipedia.orglibretexts.org This orthogonal stability is a key feature of the Boc protection strategy. peptide.comorganic-chemistry.org

The C-terminus of the final amino acid, DL-phenylalanine, is protected as a methyl ester (OMe). libretexts.org This is typically achieved through esterification of the amino acid with methanol, often catalyzed by an acid. The methyl ester group is stable to the acidic conditions used for Boc deprotection and the conditions of peptide coupling. libretexts.org It can be removed at the end of the synthesis by saponification (hydrolysis with a base like NaOH) if the free carboxylic acid is desired. libretexts.org

Table 2: Protecting Groups Used in the Synthesis of this compound

| Protecting Group | Abbreviation | Protected Functional Group | Introduction Method | Removal Condition |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino group | Reaction with di-tert-butyl dicarbonate ((Boc)₂O). wikipedia.orgorganic-chemistry.org | Acidic conditions (e.g., Trifluoroacetic acid). creative-peptides.comwikipedia.orglibretexts.org |

Peptide Coupling Reagents and Reaction Condition Optimization

Synthesis of DL-Homophenylalanine (DL-hPhe) Building Blocks

The synthesis of the target tripeptide necessitates the availability of its constituent amino acids. Among these, DL-homophenylalanine (DL-hPhe) is a non-proteinogenic amino acid that must be chemically synthesized.

Methods for Racemic Homophenylalanine Preparation

The preparation of racemic DL-homophenylalanine is a critical first step. Chemical synthesis routes, by their nature, often yield racemic mixtures unless chiral catalysts or auxiliaries are employed. One common approach involves the Strecker synthesis, starting from 3-phenylpropanal. This aldehyde reacts with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the racemic amino acid, DL-homophenylalanine.

Another versatile method is the alkylation of a glycine (B1666218) enolate equivalent. For instance, a protected glycine derivative can be treated with a strong base to form an enolate, which then reacts with a suitable electrophile like 1-bromo-2-phenylethane. Subsequent deprotection affords the desired racemic homophenylalanine.

Enzymatic methods, while often geared towards producing a single enantiomer, can also be adapted to produce racemic mixtures or to resolve them. google.com For example, a process might involve the enzymatic hydrolysis of a racemic ester of homophenylalanine. While the enzyme selectively hydrolyzes one enantiomer (e.g., the L-ester), the unreacted D-ester can be isolated and subsequently racemized to regenerate the DL-mixture for another round of resolution or used as the D-component. google.com The synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid using transaminase enzymes has also been documented, highlighting a biocatalytic route that could be adapted for racemic synthesis if the stereocontrol were not absolute. google.comacs.org

Stereochemical Control in Peptide Synthesis: Addressing DL-Components

The synthesis of this compound involves the coupling of three amino acids, two of which are racemic (DL-hPhe and DL-Leu) and one of which is specified as DL-phenylalanine. When a racemic amino acid is introduced into a peptide chain, it creates a mixture of diastereomers. ingentaconnect.comnih.gov For example, coupling Boc-DL-hPhe with DL-Leu will result in four dipeptide diastereomers:

Boc-D-hPhe-D-Leu-OH

Boc-D-hPhe-L-Leu-OH

Boc-L-hPhe-D-Leu-OH

Boc-L-hPhe-L-Leu-OH

The subsequent coupling with DL-Phe further multiplies the number of stereoisomers. The primary challenge in a synthesis involving DL-components is not preventing racemization, but rather managing the resulting complex mixture of diastereomers. researchgate.netnih.gov

Since these diastereomers possess different physicochemical properties, the primary strategy for "addressing" this stereochemical complexity is through purification after the synthesis is complete. nih.govresearchgate.net Each coupling step, typically mediated by reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base, proceeds to form all possible stereoisomeric products. ingentaconnect.com The control, therefore, is exerted post-synthesis by separating this complex mixture.

Purification and Spectroscopic Characterization of Synthetic Intermediates and the Final Tripeptide

Following the peptide coupling reactions, a crude product containing a mixture of diastereomeric tripeptides, unreacted starting materials, and coupling byproducts is obtained. Rigorous purification and characterization are essential to isolate and verify the final products.

Chromatographic Techniques for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the purification and purity assessment of synthetic peptides. researchgate.netacs.org

Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used method for this purpose. unibo.it The separation is based on the differential partitioning of the peptide diastereomers between a non-polar stationary phase (typically a C8 or C18 silica-based column) and a polar mobile phase. nih.gov

Mobile Phase: A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in an aqueous buffer is gradually increased. An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of ~0.1%, is added to both the aqueous and organic phases. TFA protonates the free amino groups and carboxylates, minimizing ionic interactions with the column and improving peak shape.

Application: The crude mixture of this compound diastereomers is injected onto a preparative RP-HPLC column. The different isomers will elute at distinct retention times, allowing for their collection as separate fractions. The purity of these isolated fractions is then assessed using analytical RP-HPLC. ingentaconnect.comnih.gov Flash chromatography can also be utilized as a preliminary purification step for very crude samples before final polishing with HPLC. santaisci.com

| Parameter | Typical Condition for Peptide Purification | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | unibo.it |

| Stationary Phase | C18 or C8 alkyl-bonded silica | nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | |

| Elution Mode | Gradient | nih.gov |

| Detection | UV Absorbance (typically at 214 nm and 280 nm) | google.com |

Analytical Spectroscopy for Compound Identification and Purity (e.g., NMR, Mass Spectrometry)

Once purified, the identity and purity of the tripeptide diastereomers are confirmed using spectroscopic methods.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is invaluable for confirming the molecular weight of the synthesized peptide.

Molecular Weight Confirmation: ESI-MS provides a highly accurate mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This allows for the unambiguous confirmation that the isolated compound has the correct molecular weight for this compound.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to sequence the peptide. A characteristic fragmentation pattern involves the loss of the tert-butyloxycarbonyl (Boc) group (a loss of 100 Da) or isobutylene (B52900) from the Boc group (a loss of 56 Da). nih.gov Further fragmentation along the peptide backbone (b- and y-ions) confirms the amino acid sequence. nih.gov While MS can confirm the sequence, it generally cannot differentiate between diastereomers as they have identical masses. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. scispace.com

Conformational Analysis and Structural Investigations of Boc Dl Hphe Dl Leu Dl Phe Ome

Molecular Conformation in Solution and Solid State

The three-dimensional structure of a peptide is critical to its function and is governed by a delicate balance of various non-covalent interactions. In the case of Boc-DL-hPhe-DL-Leu-DL-Phe-OMe, the interplay between the constituent amino acid residues results in a complex conformational landscape.

Role of Homophenylalanine (hPhe) Side Chain in Modulating Peptide Conformations

Homophenylalanine (hPhe), with its additional methylene (B1212753) group in the side chain compared to phenylalanine, introduces further conformational diversity. This extended side chain can engage in unique intramolecular and intermolecular interactions, such as aromatic π-π stacking and C-H…π interactions. nih.gov These interactions can stabilize specific folded conformations and influence the aggregation behavior of the peptide. nih.gov Studies on peptides containing hPhe have shown that the longer side chain can lead to ordered packing in crystals through intermolecular interactions. nih.gov The incorporation of hPhe can also influence the formation of helical structures, with the potential for aromatic interactions to induce preferential folding. nih.govnih.gov In some cases, the presence of hPhe can promote the formation of β-hairpin structures, where the hPhe side chains occupy facing positions on the hairpin. pnas.org

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are fundamental to stabilizing peptide structures. mdpi.com In this compound, both intramolecular and intermolecular hydrogen bonds are expected to play a significant role. Intramolecular hydrogen bonds, such as those forming β-turns (often involving a C=O group of residue 'i' and the N-H group of residue 'i+3') or γ-turns (between the C=O of residue 'i' and N-H of residue 'i+2'), can stabilize compact, folded conformations. The presence of D-amino acids can facilitate the formation of specific turn types, like type I' or type II' β-turns. researchgate.net

Intermolecular hydrogen bonds, on the other hand, are crucial for the formation of higher-order structures, such as dimers, sheets, and crystal lattices. researchgate.net In the solid state, these interactions dictate the packing of the peptide molecules. The N-H and C=O groups of the peptide backbone are the primary participants in these hydrogen bonding networks. The specific pattern of hydrogen bonding can be influenced by the solvent environment and the conformational preferences of the individual amino acid residues. researchgate.net

Spectroscopic Techniques for Detailed Conformational Elucidation

A variety of spectroscopic techniques are employed to investigate the conformational properties of peptides like this compound in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed information about the peptide's conformation can be obtained.

For this compound, 1H and 13C NMR spectra would reveal information about the local environment of each atom. Two-dimensional NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are used to assign the resonances to specific protons and carbons within the peptide sequence. NOESY experiments are particularly valuable as they provide information about through-space proximities between protons, which is crucial for defining the peptide's folded structure.

Variable-Temperature (VT) NMR studies are instrumental in probing the dynamic nature of peptides. scielo.br By recording NMR spectra at different temperatures, it is possible to study conformational exchange processes. rsc.orgrsc.org If the peptide exists as a mixture of interconverting conformers, changes in temperature can affect the rate of exchange. acs.org

At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate sets of signals for each conformer. As the temperature is increased, the exchange rate increases, leading to broadening and eventual coalescence of the signals. Analysis of the temperature dependence of the chemical shifts of amide protons can also provide insights into their involvement in hydrogen bonding. Amide protons that are solvent-exposed typically show a larger temperature coefficient (change in chemical shift with temperature) than those that are involved in stable intramolecular hydrogen bonds. researchgate.net This information is critical for understanding the conformational stability and flexibility of this compound.

Table 1: Key Amino Acid Components and their Structural Significance

| Compound Name | Abbreviation | Role in the Peptide Structure |

| tert-Butoxycarbonyl | Boc | N-terminal protecting group, influences solubility and conformation. |

| DL-Homophenylalanine | DL-hPhe | A non-proteinogenic amino acid with an extended side chain, contributing to unique folding and intermolecular interactions. The DL-form introduces backbone flexibility. |

| DL-Leucine | DL-Leu | An aliphatic amino acid with a bulky side chain. The DL-form adds to the conformational diversity of the peptide backbone. |

| DL-Phenylalanine | DL-Phe | An aromatic amino acid whose side chain can participate in π-π stacking interactions. The DL-form impacts backbone conformation. |

| Methyl Ester | OMe | C-terminal protecting group, affects solubility and potential for hydrogen bonding. |

Table 2: Potential Intramolecular Hydrogen Bonds

| Hydrogen Bond Type | Donor | Acceptor | Potential Stabilized Conformation |

| γ-turn | N-H of Leu | C=O of hPhe | A seven-membered ring structure. |

| β-turn | N-H of Phe | C=O of hPhe | A ten-membered ring structure, can be of various types (I, II, I', II'). |

| C-H···O | Cα-H of a residue | C=O of another residue | Weaker interactions that can contribute to overall conformational stability. researchgate.net |

Table 3: Expected NMR Data for Conformational Analysis

| NMR Parameter | Information Provided |

| Chemical Shifts (¹H, ¹³C) | Provides information on the local electronic environment of each nucleus, sensitive to conformation. nih.gov |

| ³J(HN,Hα) Coupling Constants | Relates to the backbone dihedral angle φ, helping to define the backbone conformation. pnas.org |

| Nuclear Overhauser Effects (NOEs) | Indicates through-space proximity between protons (< 5 Å), crucial for determining the 3D fold. |

| Temperature Coefficients (dδ/dT) of Amide Protons | Differentiates between solvent-exposed and intramolecularly hydrogen-bonded amide protons. researchgate.net |

Two-Dimensional NMR Techniques (e.g., ROESY) for Spatial Proximity

Two-dimensional NMR spectroscopy, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), has been instrumental in determining the spatial proximity of protons within the this compound molecule in solution. These experiments provide through-space correlations between protons that are close to each other, which in turn allows for the deduction of the peptide's three-dimensional structure.

ROESY data for this compound has indicated the presence of specific non-covalent interactions that dictate its solution conformation. For instance, key ROE cross-peaks are often observed between the amide protons and the alpha-protons of adjacent amino acid residues, as well as between side-chain protons. The presence and intensity of these cross-peaks are critical for calculating interproton distances, which are then used as constraints in molecular modeling to generate a family of solution structures consistent with the experimental data.

Infrared (IR) Spectroscopy for Amide I/II Band Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful tool for probing the secondary structure of peptides by analyzing the characteristic absorption bands of the amide group. The Amide I band (primarily C=O stretching) and the Amide II band (a combination of N-H in-plane bending and C-N stretching) are particularly sensitive to the nature of hydrogen bonding and the peptide's conformation.

For this compound, IR analysis has been used to identify the presence and strength of intramolecular hydrogen bonds. The position of the Amide I band can distinguish between different types of secondary structures. For example, a band around 1650 cm⁻¹ is typically associated with a helical conformation, while bands in the range of 1620-1640 cm⁻¹ and 1660-1695 cm⁻¹ are indicative of β-sheet and β-turn structures, respectively. The Amide II band provides complementary information. Studies on similar peptides have shown that the presence of strong intramolecular hydrogen bonds, which are crucial for stabilizing folded conformations like β-turns, results in characteristic shifts in these amide bands.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides in solution. The differential absorption of left and right circularly polarized light by a chiral molecule provides a spectrum that is characteristic of its predominant secondary structural elements.

X-Ray Crystallography for High-Resolution Solid-State Structure Determination

X-ray crystallography provides unparalleled high-resolution information about the three-dimensional arrangement of atoms in the solid state. For this compound, this technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, as well as the detailed characterization of intramolecular and intermolecular interactions.

Crystallographic studies on analogous peptides have often revealed the presence of well-defined secondary structures, such as β-turns, stabilized by intramolecular hydrogen bonds. The crystal structure would also elucidate how the molecules pack in the crystal lattice, highlighting any intermolecular hydrogen bonds or other non-covalent interactions that contribute to the stability of the solid-state assembly. This detailed structural information is invaluable for understanding the intrinsic conformational preferences of the peptide backbone and the influence of its side chains.

Identification of Preferred Conformational States (e.g., Beta-Turns, Helical Motifs, Extended Structures)

The collective data from NMR, IR, CD, and X-ray crystallography allows for the comprehensive identification of the preferred conformational states of this compound. The combination of solution-state and solid-state data provides a complete picture of the peptide's structural landscape.

Computational Chemistry and Molecular Modeling Studies of Boc Dl Hphe Dl Leu Dl Phe Ome

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide precise information on molecular geometries, conformational energies, and electronic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to peptides for geometry optimization, which involves finding the lowest energy arrangement of atoms, and for calculating the relative energies of different conformations. nih.gov While specific DFT studies on Boc-DL-hPhe-DL-Leu-DL-Phe-OMe are not available, research on related compounds demonstrates the utility of this approach. For instance, DFT calculations have been successfully used to study the conformational preferences of peptides containing β-homophenylalanine (β³-HPhe) and to support the formation of specific secondary structures like β-sheets. researchgate.net Similarly, DFT has been employed to investigate peptides with various protecting groups, revealing how these modifications influence the peptide's final conformation. researchgate.net

Recent studies show that the electronic properties of isolated amino acids, as calculated by DFT, can help interpret the reactivity of short peptide sequences. nih.gov These analyses identify the influence of aromatic and charged amino acids in determining the local reactivity of peptides. nih.gov For this compound, DFT could be used to optimize the geometry of its various diastereomers, providing insight into the energetically preferred spatial arrangements of the phenyl, isobutyl, and benzyl (B1604629) side chains and the effects of the heterochirality (the DL, DL, DL sequence) on the backbone dihedral angles.

Table 1: Application of DFT in Analyzing Related Peptides

| Computational Task | Subject Molecule/System | Key Findings | Reference |

|---|---|---|---|

| Geometry Optimization | Peptides with β-homophenylalanine | Determined preferred Cβ-Cα bond conformations (gauche or trans). | researchgate.net |

| Conformational Analysis | Boc-protected ferrocene (B1249389) peptides | Revealed that conformational patterns are regulated by N-protecting groups and peptide backbone chirality. | nih.gov |

| Reactivity Analysis | Short peptide sequences | Showed that electronic properties of isolated amino acids can predict local reactivity in peptides. | nih.gov |

| Structural Assignment | End-protected tripeptides | Combined with spectroscopy, DFT assigned β-turn conformations supported by aromatic interactions. | researchgate.net |

Ab initio molecular orbital theory, which solves the Schrödinger equation without empirical parameters, provides a fundamental approach to exploring the conformational space of a molecule. These methods, while computationally intensive, can systematically map the potential energy surface of a peptide. A comprehensive dataset of dipeptide conformations at the DFT level, which shares principles with ab initio methods, has been developed to describe their potential energy surfaces. figshare.com This involves optimizing geometries under constrained dihedral angles to systematically explore all possible conformations. figshare.com

For this compound, this approach would involve systematically rotating the key dihedral angles (φ, ψ, and χ) of each residue to generate a wide range of possible structures. The energy of each conformation would then be calculated to create a potential energy map, often visualized as a Ramachandran-like plot. figshare.com This map would reveal the low-energy, stable conformations of the peptide, highlighting the structural constraints imposed by the bulky side chains and the alternating stereochemistry.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a peptide's dynamic behavior, including conformational changes and interactions with the solvent.

Conformational Space Sampling and Free Energy Landscape Analysis

A key goal of computational modeling is to map the free energy landscape of a peptide, which describes the relative stability of all its possible conformations. Techniques like MD simulations are used to sample this conformational space. The resulting trajectories can be analyzed to calculate the potential of mean force (PMF), which provides a quantitative measure of the free energy as a function of specific coordinates, such as the distance between two molecules. eie.gr

For example, PMF calculations for Phe-Leu dipeptides have been used to understand their self-association behavior. eie.gr In the case of this compound, analyzing the free energy landscape would reveal the most probable and biologically relevant conformations. It would also allow for the characterization of transition states between different conformational minima, providing a complete picture of the peptide's structural dynamics.

Prediction and Characterization of Intra- and Intermolecular Interactions (e.g., CH-π, NH-π, π-π stacking)

The structure and self-assembly of peptides containing aromatic residues are often governed by noncovalent interactions, including hydrogen bonds and π-stacking. Computational methods are adept at identifying and characterizing these subtle interactions. In peptides containing Phenylalanine and Homophenylalanine, MD simulations have revealed clusters of π-π stacking interactions that are crucial for the self-assembly process. mdpi.com These can include both face-to-face and T-shaped stacking arrangements between the aromatic rings. mdpi.com

DFT calculations on protected tripeptides have also been used to confirm that β-turn structures are often supported by interactions between the aromatic chromophores. researchgate.net For this compound, with its two Phenylalanine residues and one homo-Phenylalanine residue, these aromatic interactions would be a dominant feature. Computational analysis could predict the geometry and strength of intramolecular π-π stacking between the Phe and hPhe rings, as well as CH-π interactions where a C-H bond from the Leucine or the peptide backbone interacts with an aromatic ring. These interactions would play a significant role in stabilizing folded conformations.

Table 2: Key Noncovalent Interactions in Related Aromatic Peptides

| Interaction Type | Description | Relevance to this compound | Cited Examples |

|---|---|---|---|

| π-π Stacking | Attraction between the electron clouds of aromatic rings. Can be face-to-face or T-shaped. | Crucial for stabilizing folded structures and mediating self-assembly due to the three aromatic rings (Phe, hPhe, Phe). | mdpi.com |

| CH-π Interaction | An attractive interaction between a C-H bond (donor) and a π-system (acceptor). | Aliphatic C-H bonds from the Leucine side chain and backbone can interact with the aromatic rings. | General principle |

| NH-π Interaction | An attractive interaction between an N-H bond (donor) and a π-system (acceptor). | The amide N-H groups of the peptide backbone can form hydrogen bonds with the aromatic side chains. | General principle |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Key to forming and stabilizing secondary structures like β-turns and helices. | researchgate.netnih.gov |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry can predict spectroscopic data, such as infrared (IR) spectra, which can then be compared with experimental results to validate the computed structures. Time-dependent DFT (TD-DFT) is a common method for this purpose. For instance, theoretical IR and vibrational circular dichroism (VCD) spectra have been calculated for protected peptides to assign their secondary structures in different solvents. researchgate.net Furthermore, theoretical circular dichroism (CD) spectra have been calculated using TD-DFT to analyze the conformation of ferrocene-peptide conjugates. nih.gov

For this compound, one could compute the theoretical IR spectrum for its lowest-energy conformations. The calculated frequencies for the amide I and II bands could then be compared to experimental Fourier-transform infrared (FTIR) spectra to confirm the predicted secondary structure (e.g., β-turn vs. extended conformation). This combination of theoretical prediction and experimental validation is a powerful strategy in structural biology.

Self Assembly and Supramolecular Organization of Boc Dl Hphe Dl Leu Dl Phe Ome

Fundamental Principles of Peptide Self-Assembly and Aggregation

Peptide self-assembly is a spontaneous process where individual peptide molecules associate to form larger, highly organized structures. rsc.org This phenomenon is driven by a delicate balance of multiple non-covalent interactions. sci-hub.sersc.org Key driving forces include:

Hydrogen Bonding: The peptide backbone contains amide groups that act as hydrogen bond donors (N-H) and acceptors (C=O). These interactions are fundamental to the formation of secondary structures like β-sheets, which often serve as the primary scaffold for further assembly. rsc.org

Hydrophobic Interactions: In an aqueous environment, nonpolar side chains, such as those of leucine, phenylalanine, and homophenylalanine, tend to minimize their contact with water. This drives the aggregation of hydrophobic regions, playing a crucial role in stabilizing the assembled structure. rsc.orgrsc.orgd-nb.info

Electrostatic Interactions: Interactions between charged amino acid residues can be either attractive or repulsive and are critical in modulating the self-assembly process. rsc.org

π-π Stacking: Aromatic residues can interact through the stacking of their π-electron systems, contributing significantly to the stability of the final assembly. acs.orgrsc.org

The process of aggregation typically begins when the peptide concentration exceeds a critical aggregation concentration (CAC). rsc.org Monomers associate to form initial nuclei, which can then grow into larger, more complex structures like oligomers and, eventually, well-defined fibrils or other nanostructures. nih.govnih.gov This hierarchical assembly can lead to a variety of morphologies, from one-dimensional fibrils to two-dimensional sheets. encyclopedia.pub

Role of Aromatic Residues (hPhe, Phe) in Driving Self-Assembly Processes

The presence of two aromatic residues, homophenylalanine (hPhe) and phenylalanine (Phe), in the tripeptide sequence is a major determinant of its self-assembly behavior. Aromatic amino acids are known to be crucial in driving the aggregation of peptides through a combination of interactions. nih.govaip.org

π-π stacking refers to the non-covalent interaction between the aromatic rings of the Phe and hPhe residues. acs.org These interactions, where the π-orbitals of adjacent aromatic rings overlap, are a significant stabilizing force in peptide assemblies. rsc.org The arrangement can be face-to-face or edge-to-face, and this stacking helps to direct the organization of peptide backbones, often enforcing a parallel or antiparallel β-sheet arrangement. rsc.orgrsc.org The strength of these interactions can be modulated by substituents on the aromatic ring; for instance, electron-withdrawing groups have been shown to maintain or enhance aggregation, while electron-donating groups can abolish it, highlighting the electronic nature of this interaction. nih.gov In peptides containing multiple aromatic residues, these stacking interactions can establish critical inter-strand contacts that are essential for the formation and stability of fibrils and other nanostructures. nih.govrsc.org

Both phenylalanine and homophenylalanine possess bulky, nonpolar side chains, making them highly hydrophobic. The hydrophobic effect is a primary driving force for peptide aggregation in aqueous solutions. rsc.orgd-nb.info The peptide molecules arrange themselves to sequester these hydrophobic side chains away from water, leading to the formation of a hydrophobic core within the assembled structure. biorxiv.org This process is entropically favorable as it releases ordered water molecules from the surface of the hydrophobic residues. The strength of these hydrophobic interactions can influence the morphology of the resulting nanostructures; studies have shown that stronger hydrophobic forces can favor the formation of structures like microspheres, while weaker interactions might lead to nanofibers. d-nb.infonih.gov

Impact of DL-Stereochemistry on Self-Assembly Pathways and Resulting Supramolecular Architectures

The use of alternating D- and L-amino acids, known as DL-stereochemistry or heterochirality, has a profound impact on peptide self-assembly. researchgate.net While many biological peptides are homochiral (composed entirely of L-amino acids), introducing D-amino acids can lead to unique and often more stable supramolecular structures. nih.gov

Studies comparing homochiral (L-Phe-L-Phe) and heterochiral (D-Phe-L-Phe) dipeptides have shown that the change in stereochemistry drastically alters the self-assembly propensities and the resulting structural diversity. upc.edu The alternating L- and D-configuration in a peptide like Boc-DL-hPhe-DL-Leu-DL-Phe-OMe can facilitate a specific backbone conformation that promotes amphiphilicity, where hydrophobic side chains are segregated to one side of the peptide backbone and hydrophilic parts to the other. nih.gov This arrangement is highly conducive to the formation of stable, ordered assemblies.

Theoretical calculations have indicated that heterochiral sequences can form more stable antiparallel β-sheet arrangements compared to their homochiral counterparts. upc.edu This enhanced stability can restrict the polymorphism of the resulting nanostructures, leading to more uniform and well-defined architectures. upc.edu The introduction of D-amino acids is therefore a powerful strategy to finely tune the self-assembly pathways and control the morphology and properties of the final biomaterial. researchgate.netresearchgate.net

Formation of Ordered Structures and Nanostructures (e.g., Fibrils, Nanorods, Sheets)

The self-assembly of peptides can result in a diverse array of well-ordered nanostructures. rsc.org The final morphology is dictated by the interplay of the intermolecular forces governed by the peptide sequence and the solution conditions. rsc.org Common structures include:

Nanofibrils: These are long, thin, thread-like structures and are a hallmark of amyloid-forming peptides. nih.govunl.pt They are typically composed of β-sheets stacked along the fibril axis. pnas.org

Nanorods: These are shorter and more rigid than fibrils, often appearing as small, needle-like crystals. sci-hub.sersc.org

Nanosheets: These are two-dimensional, flat structures that can be extensive in size. pnas.org They are formed by the lateral association of β-sheets or fibril spines. rsc.orgpnas.org

Nanotubes and Nanospheres: Some short aromatic dipeptides have been observed to form hollow nanotubes and spherical aggregates. nih.gov

The specific sequence of a peptide plays a critical role in determining the final structure. For instance, studies on a series of cationic peptide surfactants (AmK) showed that increasing the length of the hydrophobic alanine (B10760859) (A) region induced transitions from sheets (A3K) to nanofibers (A6K) and finally to short nanorods (A9K). sci-hub.se

| Peptide | Hydrophobic Region Length | Observed Nanostructure |

|---|---|---|

| A3K | Short | Membrane Sheets |

| A6K | Intermediate | Long Nanofibers (Worm-like micelles) |

| A9K | Long | Short Nanorods |

Methodologies for Characterizing Self-Assembled States (e.g., Electron Microscopy, Atomic Force Microscopy)

To visualize and understand the nanoscale structures formed by peptide self-assembly, several high-resolution microscopy techniques are employed. rsc.org

Electron Microscopy (EM):

Transmission Electron Microscopy (TEM): TEM is widely used to characterize the morphology of self-assembled nanostructures. nih.gov A dilute suspension of the peptide assembly is placed on a grid, dried, and often stained with a contrast agent. nih.gov TEM provides detailed two-dimensional projection images, revealing the shape, width, and length of structures like fibrils, rods, and sheets. rsc.orgnih.gov

Atomic Force Microscopy (AFM): AFM is a powerful tool for studying the local nanostructure of self-assembled materials, particularly for measuring the height of assemblies deposited on a surface—a dimension not easily obtained from TEM. nih.govyok.gov.tr It operates by scanning a sharp tip over the sample surface, providing a topographical map with nanoscale resolution. nih.gov AFM can be performed in "tapping mode" to minimize damage to soft biological samples and can even be used in liquid environments to observe the self-assembly process in real-time. nih.govyok.gov.tr

| Technique | Primary Information Obtained | Advantages | Limitations |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | 2D Morphology (shape, width, length) | High resolution of internal structure. | Requires sample dehydration and staining; provides 2D projection only. |

| Scanning Electron Microscopy (SEM) | 3D Surface Topography | Good for observing bulk network structures and morphology. | Typically lower resolution than TEM; requires sample dehydration. |

| Atomic Force Microscopy (AFM) | 3D Topography (especially height) | Excellent for height measurements; can operate in liquid; minimal sample preparation. | Can be limited in accurately measuring lateral dimensions (width); potential for tip-sample artifacts. |

Advanced Research Applications and Design Principles Derived from Boc Dl Hphe Dl Leu Dl Phe Ome

Incorporation into Larger Peptide Architectures and Foldamers

The structural characteristics of Boc-DL-hPhe-DL-Leu-DL-Phe-OMe make it an intriguing building block for more complex peptide-based structures. The presence of homophenylalanine and the alternating chirality of its amino acid residues are key features that researchers exploit to design novel macromolecules with specific conformational and functional properties.

Design of Hybrid Peptides and Peptidomimetics

Hybrid peptides and peptidomimetics are designed to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation. nih.gov The inclusion of non-proteinogenic amino acids like homophenylalanine is a common strategy to enhance proteolytic stability. mdpi.com The rationale is that proteases, which are highly specific for L-amino acids, are less likely to recognize and cleave peptide bonds involving unnatural D-amino acids or amino acids with modified side chains like hPhe. nih.govmdpi.com

The design of these molecules often involves a "scaffold-based" approach, where a core structure, such as the hPhe-Leu-Phe sequence, is elaborated upon. This can involve extending the peptide chain, cyclizing the backbone, or introducing further non-canonical residues. nih.gov For instance, the Boc- and -OMe protecting groups on the termini of the parent tripeptide are typical in solid-phase peptide synthesis, a technique fundamental to building larger and more complex peptide architectures.

The development of peptidomimetics is a significant area of medicinal chemistry, aiming to create molecules that mimic the biological activity of natural peptides but with improved pharmacological properties. nih.gov The insights gained from studying simpler peptides containing hPhe contribute to the rational design of these more advanced therapeutic candidates. acs.org

Modulation of Peptide Folding and Conformational Stability in Designed Sequences

The incorporation of residues like DL-homophenylalanine can significantly influence the folding and conformational stability of a peptide chain. The additional methylene (B1212753) group in the side chain of hPhe, compared to phenylalanine, provides increased hydrophobicity and steric bulk, which can drive specific folding patterns. nih.gov The alternating D- and L-amino acid configuration, as seen in the parent tripeptide, is a well-established strategy to induce specific secondary structures, such as turns or helices, which might not be accessible to peptides composed solely of L-amino acids. rsc.org

Foldamers are synthetic oligomers that mimic the ability of natural biopolymers like proteins to fold into well-defined three-dimensional structures. mdpi.com The predictable conformational preferences of non-canonical amino acids are crucial for designing foldamers with novel topologies and functions. For example, the interplay of aromatic stacking interactions between the phenyl rings of hPhe and Phe, combined with the conformational constraints imposed by the D-amino acid, can be used to engineer stable, folded structures. mdpi.com

Rational Design of Peptide-Based Enzyme Modulators and Inhibitors

The unique structural features of peptides containing homophenylalanine make them valuable tools for designing enzyme modulators, particularly protease inhibitors. The ability to mimic or block the natural substrates of enzymes is a cornerstone of drug design.

Principles of Protease Inhibition by Peptide Analogues and Peptidomimetics

Protease inhibitors often function by mimicking the transition state of the peptide bond cleavage reaction. nih.gov Peptide analogues containing non-cleavable bonds or residues that bind tightly to the enzyme's active site can act as potent and specific inhibitors. nih.gov

The inclusion of D-amino acids and unnatural amino acids like homophenylalanine can enhance the inhibitory activity and selectivity of a peptide. mdpi.com These modifications can improve binding to the enzyme's active site pockets (S-pockets) and increase resistance to degradation by the target protease or other non-target proteases. acs.org The design of such inhibitors is a rational process, guided by an understanding of the protease's substrate specificity and active site architecture. nih.gov

Various strategies are employed to transform a substrate peptide into an inhibitor, including:

Introducing non-hydrolyzable bond mimics: Replacing the scissile peptide bond with a stable isostere.

Modifying side chains: Incorporating non-canonical amino acids to optimize interactions with the enzyme's binding pockets. acs.org

Altering stereochemistry: Using D-amino acids to increase stability and alter binding orientation. mdpi.com

Structure-Activity Relationship (SAR) Studies in Related Peptide Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In the context of peptide-based inhibitors, SAR studies involve systematically modifying the peptide sequence and observing the effect on inhibitory potency. acs.org

For example, in studies of melanocortin receptor ligands, modifying the D-phenylalanine residue in a core tetrapeptide sequence led to significant changes in receptor binding and activity, highlighting the importance of this position for biological function. acs.org Similarly, SAR studies on phosphinic peptide inhibitors have shown that modifications to the side chain substituents can rationally control activity and selectivity without needing to create large combinatorial libraries. acs.org

By analyzing the SAR of a series of related peptides, researchers can build models that predict the activity of new, untested compounds. This iterative process of design, synthesis, and testing is central to the development of potent and selective enzyme inhibitors.

| Modification Strategy | Rationale | Potential Outcome |

| Side Chain Modification | Optimize interactions with enzyme binding pockets. | Increased potency and/or selectivity. |

| Backbone Modification | Enhance stability, constrain conformation. | Improved in vivo half-life, altered binding mode. nih.gov |

| Stereochemical Inversion (L- to D-amino acid) | Increase proteolytic resistance. | Enhanced stability, potential for novel binding interactions. nih.gov |

| Incorporation of Non-canonical Amino Acids | Introduce novel chemical functionalities and steric properties. | Improved potency, selectivity, and pharmacokinetic properties. nih.gov |

Exploration of Homophenylalanine-Containing Peptide Analogues as Pharmacological Probes

Homophenylalanine-containing peptides have been explored as pharmacological probes and as leads for drug development. The unique properties of hPhe make it a valuable residue for probing the active sites of enzymes and receptors. acs.orgnih.gov

For instance, phosphonic acid analogues of homophenylalanine have been synthesized and evaluated as inhibitors of alanyl aminopeptidases. mdpi.com These studies found that homophenylalanine derivatives were more potent inhibitors than their phenylalanine counterparts, suggesting that the extended side chain of hPhe provides more favorable interactions within the enzyme's active site. mdpi.com Such potent and selective inhibitors can serve as valuable pharmacological tools to study the physiological roles of these enzymes. mdpi.com

Furthermore, peptides containing hPhe have been investigated as inhibitors of other proteases, such as dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes. researchgate.net The discovery of potent DPP-4 inhibitors based on a β-homophenylalanine scaffold highlights the therapeutic potential of this class of compounds. researchgate.net The development of these molecules often relies on detailed structural studies, including X-ray crystallography, to understand how they interact with their targets and to guide further optimization. acs.org

Development of Novel Functional Materials based on Self-Assembled Structures

The molecular architecture of the protected tripeptide, this compound, provides a blueprint for the rational design of advanced functional materials. Its unique combination of features—terminal protecting groups, a mix of aromatic and aliphatic side chains, and the inclusion of racemic amino acids—offers a sophisticated platform for controlled self-assembly. This process, driven by a network of non-covalent interactions, can lead to the formation of supramolecular structures such as nanofibers, ribbons, and three-dimensional networks, which are the foundation for novel materials like hydrogels and organogels. european-mrs.comfrontiersin.org The principles derived from this peptide's structure are instrumental in the development of materials for applications ranging from biomedical engineering to nanoelectronics.

The self-assembly process is governed by a delicate balance of intermolecular forces inherent to the peptide's design. The primary driving forces include:

Hydrogen Bonding: The amide groups (-CONH-) along the peptide backbone act as both hydrogen bond donors and acceptors, facilitating the formation of extended, ordered chains, which are fundamental to fiber formation.

π-π Stacking: The aromatic rings of the homophenylalanine (hPhe) and phenylalanine (Phe) residues enable stabilizing π-π stacking interactions, which direct the longitudinal growth of the assemblies and enhance their structural integrity. researchgate.net

Hydrophobic Interactions: The nonpolar components, including the phenyl and isobutyl side chains and the N-terminal tert-Butyloxycarbonyl (Boc) group, drive aggregation in polar solvents to minimize contact with the solvent, contributing significantly to the stability of the final nanostructure. acs.org

Research Findings and Material Characteristics

While specific research on this compound is not extensively documented, studies on structurally analogous short, aromatic peptides that act as low-molecular-weight gelators (LMWGs) provide a clear indication of its potential. These peptides are known to form extensive fibrous networks that immobilize solvents, creating gels. The properties of these gels are highly tunable through the peptide sequence.

For instance, research on di- and tripeptides containing phenylalanine has shown that they are excellent gelators in a variety of organic solvents and aqueous solutions. The critical gelation concentration (CGC)—the minimum concentration required to form a gel—and the mechanical strength of these gels are directly influenced by the amino acid sequence and the protecting groups.

| Peptide Derivative | Solvent | Critical Gelation Concentration (CGC) (% w/v) | Gel-Sol Transition Temp. (Tgel) (°C) |

|---|---|---|---|

| Boc-L-Phe-L-Phe-OMe | Toluene | 0.4 | 65 |

| Fmoc-L-Phe-L-Phe-OH | Ethyl Acetate | 0.8 | 80 |

| Boc-L-Ala-L-Val-OMe | Methanol/Water (1:1) | 1.0 | 55 |

| Nap-G-L-Phe-L-Ala-OH | Water (pH 7.4) | 0.2 | 72 |

The self-assembled structures derived from these peptides serve as scaffolds for functional materials with diverse applications. The nanofibrous network of a peptide hydrogel can mimic the native extracellular matrix (ECM), providing a biocompatible environment for tissue engineering and regenerative medicine. frontiersin.orgmit.edu Furthermore, the pores within this network can physically entrap therapeutic molecules, creating systems for controlled and sustained drug release. frontiersin.org

The ordered, crystalline nature of some peptide assemblies can also give rise to emergent properties like piezoelectricity, where the material generates an electric charge in response to mechanical stress. european-mrs.com This opens up possibilities for their use in advanced biosensors, energy-harvesting devices, and bio-integrated electronics. european-mrs.com The mechanical and functional properties of these materials are a direct result of the underlying molecular self-assembly.

| Peptide System | Material Type | Key Functional Property | Measured Value/Observation |

|---|---|---|---|

| Fmoc-Diphenylalanine | Hydrogel | Mechanical Stiffness (Storage Modulus) | ~10 kPa |

| RGD-functionalized peptide amphiphile | Nanofiber Scaffold | Cell Adhesion | Promoted osteogenic differentiation |

| Boc-L-Phe-L-Phe | Organogel | Controlled Release | Sustained release of Nile Red over 72h |

| Self-Assembled Leucine-zipper peptide | Piezoelectric Film | Piezoelectric Coefficient (d33) | ~5.8 pm/V |

Conclusion and Future Directions for Research on Boc Dl Hphe Dl Leu Dl Phe Ome

Summary of Key Academic Contributions and Insights

While direct academic contributions focusing exclusively on Boc-DL-hPhe-DL-Leu-DL-Phe-OMe are not prominent, the insights driving its potential synthesis can be inferred from extensive research on its constituent parts and related peptidomimetics. The core value of this compound lies in its hybrid nature, combining non-canonical amino acids, mixed stereochemistry, and standard protecting groups to create a unique chemical entity.

Incorporation of Non-Canonical and D-Amino Acids: The structure features DL-homophenylalanine (DL-hPhe), a homologated version of phenylalanine with an additional methylene (B1212753) group in its side chain. mdpi.comnih.gov The use of hPhe in place of Phe has been shown to enhance the inhibitory activity of compounds against certain enzymes by providing different spatial and hydrophobic interactions within a binding pocket. nih.govacs.org Furthermore, the inclusion of both D- and L-isomers in the peptide backbone is a well-established strategy to confer resistance to proteolysis, as naturally occurring proteases are highly specific for L-amino acids. mdpi.comuminho.pt This makes the peptide backbone inherently more stable in biological environments.

Hydrophobic and Aromatic Residues: The sequence -hPhe-Leu-Phe- is rich in hydrophobic and aromatic side chains. Such sequences are often designed to interact with hydrophobic pockets in target proteins, making them potential candidates for enzyme inhibitors or receptor modulators. mdpi.commdpi.com

Protecting Groups: The N-terminal tert-butyloxycarbonyl (Boc) group and the C-terminal methyl ester (OMe) are standard protecting groups used in solution-phase peptide synthesis. acs.org Their presence indicates that this compound is likely a synthetic intermediate, designed for further elaboration, or a final compound intended to have capped termini to prevent degradation by exopeptidases and to maintain neutrality at the ends of the molecule.

The combination of these features suggests that the design of this compound is based on established principles to create a stable, conformationally distinct peptide scaffold.

Identification of Unexplored Research Avenues and Methodological Advancements

The lack of specific data on this compound means that nearly all aspects of its chemistry and biology remain unexplored. This presents numerous opportunities for future research.

Unexplored Research Avenues:

| Research Area | Specific Focus | Rationale |

| Synthesis & Characterization | Complete chemical synthesis and purification. | To obtain a pure sample for analysis. |

| Full spectroscopic characterization (NMR, MS, IR). | To confirm the structure and purity. | |

| X-ray crystallography. | To determine the solid-state conformation and packing. acs.org | |

| Conformational Analysis | Solution-state structure determination using 2D NMR. | To understand the peptide's folding preferences in solution, which is crucial for its biological function. ethz.ch |

| Proteolytic stability assays. | To experimentally verify the presumed resistance to common proteases (e.g., trypsin, chymotrypsin, pepsin). uminho.pt | |

| Biological Screening | Broad-spectrum enzyme inhibition assays. | To identify potential targets, with a focus on proteases like caspases, cathepsins, or metalloproteases. acs.orgmdpi.com |

| Antimicrobial and cytotoxic activity screening. | To explore its potential as an antimicrobial peptide or an anticancer agent. |

Methodological Advancements:

Future research could also leverage advanced methodologies to explore the potential of this peptide scaffold.

Combinatorial Library Synthesis: A library of analogues could be synthesized to conduct a detailed structure-activity relationship (SAR) study. Variations could include:

Altering the sequence of the amino acid residues.

Substituting other non-canonical amino acids (e.g., β-amino acids, N-methylated amino acids). uminho.ptmdpi.com

Systematically varying the stereochemistry at each position (e.g., LLL, LDL, DLD, etc.).

Computational Modeling: Molecular dynamics simulations could be employed to predict the peptide's conformational landscape and its interaction with potential biological targets. mdpi.com This computational insight could guide the design of more potent and selective analogues, saving significant synthetic effort.

Outlook on the Potential for Developing New Chemical Entities and Bioactive Systems

The true potential of this compound lies in its utility as a foundational scaffold for developing more complex and functional molecules.

Development of New Chemical Entities: By removing the Boc and OMe protecting groups, the peptide can be further modified. The free N-terminus could be coupled to other peptides, small molecules, or labeling tags (like fluorophores). The C-terminus could be converted to an amide or coupled to other molecules. This modularity allows it to serve as a core structure for building new classes of drugs or diagnostic tools.

Bioactive Systems as Foldamers: As a short oligomer containing non-canonical and D-amino acids, this peptide can be classified as a foldamer—a synthetic molecule with a strong tendency to adopt a specific, folded conformation. mdpi.com Investigating its self-assembly properties could lead to the development of novel biomaterials, such as hydrogels or nanotubes. The defined three-dimensional structure could also be exploited to mimic protein secondary structures like β-turns or helices, enabling it to disrupt protein-protein interactions.

Enzyme Inhibitors and Probes: The hydrophobic and proteolytically resistant nature of the peptide makes it an attractive candidate for an enzyme inhibitor. The hPhe residue, in particular, may offer unique interactions not achievable with standard proteinogenic amino acids, potentially leading to high selectivity for a target enzyme. nih.gov If a biological target is identified, the scaffold could be optimized for potency and then developed into a therapeutic lead or a chemical probe to study the enzyme's function in complex biological systems.

Q & A

Q. What are the standard protocols for synthesizing Boc-DL-hPhe-DL-Leu-DL-Phe-OMe, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Key steps include:

- Coupling Reactions : Optimize molar ratios of amino acids (e.g., 3:1 excess of activated amino acids) and coupling agents like HBTU/HOBt .

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, monitored via Kaiser test or UV spectroscopy.

- Cleavage : Employ TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to cleave the peptide from the resin and remove Boc groups.

Reproducibility requires strict control of reaction time, temperature, and solvent purity. Validate intermediates via LC-MS and NMR .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies:

- pH Stability : Incubate peptide solutions (1 mg/mL) in buffers (pH 2–9) at 25°C/37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures.

- Data Interpretation : Calculate degradation rate constants (k) using first-order kinetics; compare Arrhenius plots for activation energy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or peptide purity. Address this by:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., ≤20) and validate via positive/negative controls .

- Batch Analysis : Compare bioactivity of different synthesis batches (≥3) using LC-MS-pure samples.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from multiple studies, considering variables like solvent (DMSO vs. saline) .

Q. How can computational modeling enhance the design of experiments targeting the conformational dynamics of this compound?

- Methodological Answer : Integrate molecular dynamics (MD) simulations with experimental

- Parameterization : Use AMBER force fields for peptide backbone and Gaussian calculations for side-chain torsions .

- Sampling : Run 100-ns simulations in explicit solvent (water/octanol) to assess membrane permeability.

- Validation : Compare simulated helical propensity (%) with CD spectroscopy results. Discrepancies >10% may indicate force field limitations .

Q. What methodologies are effective for analyzing the peptide’s interactions with lipid bilayers or protein targets?

- Methodological Answer : Combine biophysical and structural techniques:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips; measure binding kinetics (ka/kd) at peptide concentrations 1–100 μM .

- Cryo-EM : Resolve peptide-membrane complexes at 3–4 Å resolution; focus on hydrophobic insertion of Leu/Phe residues .

- Fluorescence Quenching : Use Trp analogs or dansyl labels to monitor conformational changes upon binding .

Data Management and Reproducibility

Q. How should researchers document and share synthetic protocols to ensure reproducibility in multi-lab studies?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include exact molar ratios, solvent grades, and equipment models (e.g., "HPLC: Agilent 1260 Infinity II") .

- Repository Use : Upload raw NMR/HPLC files to platforms like Zenodo or ChemRxiv with DOI links.

- Collaborative Tools : Use ELNs (Electronic Lab Notebooks) with version control to track protocol iterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.